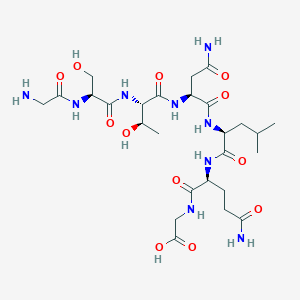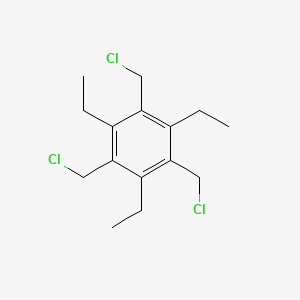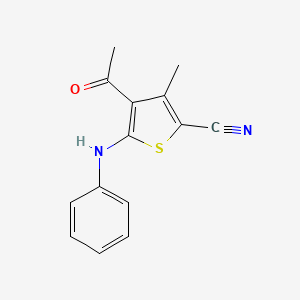![molecular formula C24H50O3S B12546857 1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane CAS No. 166824-12-0](/img/structure/B12546857.png)
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane is an organic compound with a complex structure that includes methoxy and methylsulfanyl groups
Preparation Methods
The synthesis of 1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane typically involves multiple steps. The synthetic route may include the following steps:
Formation of the Propoxy Intermediate: This involves the reaction of a suitable alkyl halide with a methoxy-substituted alcohol under basic conditions to form the propoxy intermediate.
Introduction of the Methylsulfanyl Group: The intermediate is then reacted with a methylsulfanyl reagent, such as methylthiolate, under nucleophilic substitution conditions.
Final Coupling with Octadecane: The final step involves coupling the intermediate with octadecane using a suitable coupling agent, such as a Grignard reagent or an organolithium compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, thiolates.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane can be compared with similar compounds such as:
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}hexadecane: Similar structure but with a shorter alkyl chain.
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}dodecane: Another similar compound with an even shorter alkyl chain.
1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}eicosane: Similar structure but with a longer alkyl chain.
Properties
CAS No. |
166824-12-0 |
|---|---|
Molecular Formula |
C24H50O3S |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
1-[2-methoxy-3-(methylsulfanylmethoxy)propoxy]octadecane |
InChI |
InChI=1S/C24H50O3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-24(25-2)22-27-23-28-3/h24H,4-23H2,1-3H3 |
InChI Key |
LWBPLOAWLUUHLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCSC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
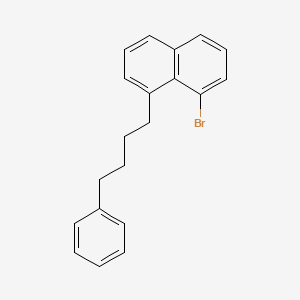
![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)
![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)



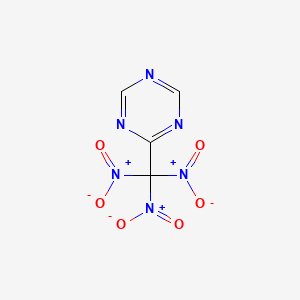

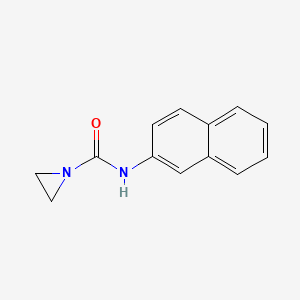
![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
